molecular formula C26H48N8O9 B14207280 L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine CAS No. 825595-84-4

L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine

Cat. No.: B14207280
CAS No.: 825595-84-4
M. Wt: 616.7 g/mol
InChI Key: XIMGAUYBHZTJDD-DEQFUCTLSA-N
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Description

L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine is a peptide compound composed of the amino acids threonine, glycine, alanine, lysine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and purification.

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and immune modulation.

    Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, modulate enzyme activity, or alter protein-protein interactions. The exact molecular targets and pathways involved vary depending on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Threonyl-L-alanine:

    L-Alanyl-L-lysine: A dipeptide studied for its antimicrobial properties.

Uniqueness

L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to participate in various chemical reactions and its diverse applications in research and industry highlight its versatility compared to other similar compounds.

Properties

CAS No.

825595-84-4

Molecular Formula

C26H48N8O9

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C26H48N8O9/c1-12(2)20(26(42)43)34-23(39)15(5)32-24(40)17(9-7-8-10-27)33-22(38)14(4)31-21(37)13(3)30-18(36)11-29-25(41)19(28)16(6)35/h12-17,19-20,35H,7-11,27-28H2,1-6H3,(H,29,41)(H,30,36)(H,31,37)(H,32,40)(H,33,38)(H,34,39)(H,42,43)/t13-,14-,15-,16+,17-,19-,20-/m0/s1

InChI Key

XIMGAUYBHZTJDD-DEQFUCTLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)N

Origin of Product

United States

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